Lipophilicity Advantage vs. Unsubstituted DMABA
4-(Dimethylamino)-2,5-dimethylbenzaldehyde exhibits a predicted LogP of 2.18, compared to 1.81 for the widely used unsubstituted 4-(dimethylamino)benzaldehyde (DMABA, CAS 100-10-7) [1]. This increase of 0.37 log units reflects the contribution of two methyl groups to overall lipophilicity, indicating greater partitioning into organic phases and reduced aqueous solubility.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 2.18 (XLogP3 or equivalent) |
| Comparator Or Baseline | 4-(Dimethylamino)benzaldehyde (DMABA), LogP 1.81 |
| Quantified Difference | ΔLogP = +0.37 |
| Conditions | Computed by XLogP3 or similar method; from public databases |
Why This Matters
Higher LogP directly impacts solvent selection, extraction efficiency, and membrane permeability in biological assays, making the 2,5-dimethyl derivative preferable for non-polar reaction environments.
- [1] Chemsrc. 4-(Dimethylamino)-2,5-dimethylbenzaldehyde (LogP 2.18). Flavscents. 4-(Dimethylamino)benzaldehyde (LogP 1.81). View Source
